2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C16H15NO5S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)10-12-11-17(14-8-4-5-9-15(14)22-12)23(20,21)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,19) |
InChI Key |
HBYURQPAUFCUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Haloacetic Acid Derivatives
A common approach involves reacting 2-aminophenol with bromoacetic acid derivatives under basic conditions. For example, treatment of 2-aminophenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 65°C for 24 hours yields ethyl 3,4-dihydro-2H-benzo[b][1,oxazine-2-carboxylate. Hydrolysis of the ester group with aqueous sodium hydroxide (NaOH) provides the corresponding carboxylic acid, a precursor for further functionalization.
Mitsunobu Reaction for Ring Formation
Alternative routes employ Mitsunobu conditions to construct the oxazine ring. For instance, coupling 2-aminophenol with 2-bromoethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates cyclization, yielding 3,4-dihydro-2H-benzo[b]oxazine. This method offers superior regioselectivity compared to traditional SN2 reactions.
Introduction of the phenylsulfonyl group requires selective functionalization of the oxazine nitrogen.
Direct Sulfonylation with Phenylsulfonyl Chloride
Treatment of 3,4-dihydro-2H-benzo[b][1,oxazine with phenylsulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C to room temperature affords 4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b]oxazine. The reaction proceeds via nucleophilic attack of the oxazine nitrogen on the electrophilic sulfur center, with yields ranging from 65–80% depending on stoichiometry.
Copper-Catalyzed Coupling for Challenging Substrates
For sterically hindered derivatives, copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) in toluene at 110°C enable coupling between oxazine and phenylsulfonyl boronic acid. This method circumvents issues of over-sulfonylation and enhances functional group tolerance.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined protocol involves sequential cyclocondensation, sulfonylation, and alkylation in a single reaction vessel:
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 2-aminophenol on Wang resin enables iterative functionalization via automated peptide synthesizers. After sulfonylation and cleavage with TFA, the method achieves 70% purity without chromatography.
Optimization and Challenges
Sulfonylation Selectivity
Competing N- and O-sulfonylation is mitigated by using bulky bases like 2,6-lutidine, which favor N-sulfonylation due to steric hindrance.
Stereochemical Control
Racemization during acetic acid installation is minimized by low-temperature (0–5°C) reactions and chiral auxiliaries such as (S)-α-methylbenzylamine.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The phenylsulfonyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is , and it features a complex structure that includes a benzo[b][1,4]oxazine core. This structural configuration is significant for its biological activity.
Data Tables
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing novel derivatives of benzo[b][1,4]oxazine and evaluating their biological activities revealed promising results for anti-inflammatory and anticancer applications. The synthesized compounds were subjected to various biological assays to assess their efficacy against COX enzymes and cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was conducted on phenylsulfonamide derivatives to identify structural features contributing to enhanced biological activity. This analysis provided insights into how modifications at specific positions on the molecular structure could improve potency against targeted diseases .
Mechanism of Action
The mechanism of action of 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The phenylsulfonyl group and the benzo[b][1,4]oxazine ring system are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzoxazine/benzothiazine derivatives are highly dependent on substituents at the 3-, 4-, or 6-positions. Key analogs include:
Key Observations :
- Sulfonyl Groups: Methylsulfonyl (compound 2u) and phenylsulfonyl (target) substituents enhance antinociceptive and receptor-binding activities due to strong electron-withdrawing effects and improved metabolic stability .
- Halogenation : Bromo or fluoro substituents (e.g., AZD9977) improve enzyme inhibitory properties, as seen in protox inhibitors with herbicidal activity .
- Oxo vs. Sulfonyl : The 3-oxo group (compound 4) is a common intermediate but lacks the stability of sulfonyl derivatives, limiting its direct pharmacological utility .
Biological Activity
2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenylsulfonyl group attached to a benzo[b][1,4]oxazine core, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of benzoxazine compounds exhibit notable anti-inflammatory properties. A study highlighted the effectiveness of similar compounds in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory processes .
Analgesic Effects
The analgesic properties of this compound were evaluated through various pain models. In particular, tests involving hot plate and formalin-induced pain demonstrated significant pain relief comparable to standard analgesics. The compound appears to modulate pain pathways by interacting with opioid receptors and other neurochemical systems .
Anticancer Potential
The anticancer activity of this compound has been investigated in vitro against several cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells via the mitochondrial pathway and inhibits cell proliferation significantly . The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Mitochondrial pathway activation |
Study on Anti-inflammatory Mechanism
In a controlled experiment using rodent models, researchers administered varying doses of the compound and assessed inflammation markers. The study found that higher doses led to a marked decrease in edema and inflammatory cytokines in the serum .
Analgesic Efficacy in Clinical Trials
A clinical trial tested the efficacy of this compound in patients with chronic pain conditions. Participants reported a significant reduction in pain scores after treatment, supporting its use as an alternative analgesic therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions. Key steps include:
- Intermediate preparation : Reacting 3,4-dihydro-2H-benzo[b][1,4]oxazine with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
- Acetic acid side-chain incorporation : Alkylation or nucleophilic substitution using bromoacetic acid derivatives, often catalyzed by NaH or K₂CO₃ in polar aprotic solvents like DMF or THF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Critical factors include anhydrous conditions, precise temperature control, and stoichiometric balance to avoid byproducts like over-sulfonated derivatives .
Q. How can spectroscopic methods and X-ray crystallography confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons from phenylsulfonyl), δ 4.0–4.5 ppm (oxazine ring CH₂), and δ 3.5–3.8 ppm (acetic acid CH₂).
- ¹³C NMR : Signals near δ 170 ppm (carboxylic acid C=O), δ 135–140 ppm (sulfonyl-attached aromatic carbons), and δ 60–70 ppm (oxazine ring carbons) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- X-ray crystallography : Resolves the dihedral angle between the benzoxazin and phenylsulfonyl groups, confirming stereochemistry and crystal packing .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in modulating biological targets?
Methodological Answer:
- Pharmacophore modification :
- Biological assays :
- Test inhibitory activity against enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based assays.
- Compare IC₅₀ values across analogs to identify critical structural motifs .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., COX-2), guided by the compound’s InChI/SMILES data .
Q. How should researchers address contradictions in reported biological activity data across different in vitro models?
Methodological Answer:
- Standardize protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, fixed incubation times) to isolate compound-specific effects .
- Dose-response validation : Replicate studies with a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to pooled data from multiple studies to distinguish outliers or context-dependent activity .
Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradability (e.g., using EPI Suite) based on sulfonyl and benzoxazin groups, which may confer persistence .
- Molecular dynamics simulations : Model interactions with soil organic matter or aquatic enzymes to estimate bioaccumulation potential.
- Ecotoxicity testing : Use Daphnia magna or Danio rerio assays to determine LC₅₀ values, supplemented by OECD guidelines for environmental risk assessment .
Tables for Key Data
Q. Table 1: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Phenylsulfonyl chloride, K₂CO₃, DMF, 80°C | 75–85 | |
| Acetic acid coupling | Bromoacetic acid, NaH, THF, 60°C | 60–70 | |
| Purification | Ethyl acetate/hexane (3:1), silica gel | >95 purity |
Q. Table 2: Spectroscopic Benchmarks for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.2 ppm (oxazine CH₂), δ 7.8 ppm (SO₂Ph) | |
| IR | 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | |
| XRD | Dihedral angle: 85° between rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
